molecular formula C7H14N4 B8015797 1-methyl-N3-propyl-1H-pyrazole-3,4-diamine

1-methyl-N3-propyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015797
M. Wt: 154.21 g/mol
InChI Key: WTGPRFMRWJXMMZ-UHFFFAOYSA-N
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Description

1-methyl-N3-propyl-1H-pyrazole-3,4-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties, which include a five-membered ring with two adjacent nitrogen atoms

Properties

IUPAC Name

1-methyl-3-N-propylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-3-4-9-7-6(8)5-11(2)10-7/h5H,3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPRFMRWJXMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N3-propyl-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with suitable amines. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion into the final product. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and solvent choice, are crucial for scaling up the production while maintaining high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N3-propyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, halogenated compounds, and various alkylated pyrazole derivatives .

Scientific Research Applications

1-methyl-N3-propyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N3-propyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 3(5)-aminopyrazoles
  • 1H-pyrazolo[3,4-b]quinolines

Uniqueness

1-methyl-N3-propyl-1H-pyrazole-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

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